molecular formula C10H14ClNO B7846312 2-(3-Chloro-4-methoxyphenyl)propan-2-amine

2-(3-Chloro-4-methoxyphenyl)propan-2-amine

Cat. No.: B7846312
M. Wt: 199.68 g/mol
InChI Key: SIPBXXCPLDUODD-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)propan-2-amine is an organic compound characterized by a phenyl ring substituted with a chlorine atom and a methoxy group, and an amine group attached to a propane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Amination: The compound can be synthesized by first brominating 3-chloro-4-methoxybenzene to form 3-chloro-4-methoxybromobenzene, followed by amination using ammonia or an amine source under suitable conditions.

  • Reductive Amination: Another method involves the reductive amination of 3-chloro-4-methoxybenzaldehyde with an appropriate amine and reducing agent, such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 2-(3-chloro-4-methoxyphenyl)propan-2-nitrobenzene.

  • Reduction: Reduction reactions can reduce nitro groups to amines, providing derivatives of the original compound.

  • Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents like iron and hydrochloric acid or hydrogenation catalysts are used.

  • Substitution: Typical reagents include halogens and Lewis acids.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)propan-2-amine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chloro-4-methoxyphenyl)propan-2-amine exerts its effects involves interactions with molecular targets and pathways. The amine group can act as a nucleophile, participating in various biochemical reactions. The phenyl ring can engage in π-π interactions and hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

  • 3-Chloro-4-methoxyphenethylamine: Similar structure but with an ethyl group instead of a propyl group.

  • 2-Chloro-4-methoxyaniline: Similar phenyl ring substitution pattern but with an aniline group instead of an amine group.

Uniqueness: 2-(3-Chloro-4-methoxyphenyl)propan-2-amine is unique due to its specific substitution pattern and the presence of the amine group on a propane backbone, which influences its reactivity and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and industry.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPBXXCPLDUODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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